molecular formula C10H9N3OS B7514319 N-benzylthiadiazole-5-carboxamide

N-benzylthiadiazole-5-carboxamide

Cat. No. B7514319
M. Wt: 219.27 g/mol
InChI Key: VADKJXPUJTZHCM-UHFFFAOYSA-N
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Description

N-benzylthiadiazole-5-carboxamide (BTCA) is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry. BTCA has a unique chemical structure that makes it a promising candidate for the development of novel drugs.

Mechanism of Action

The mechanism of action of N-benzylthiadiazole-5-carboxamide is not fully understood. However, studies have shown that N-benzylthiadiazole-5-carboxamide may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). N-benzylthiadiazole-5-carboxamide may also act by modulating the expression of certain genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
N-benzylthiadiazole-5-carboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-benzylthiadiazole-5-carboxamide can inhibit the proliferation of cancer cells and induce apoptosis. N-benzylthiadiazole-5-carboxamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, N-benzylthiadiazole-5-carboxamide has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

N-benzylthiadiazole-5-carboxamide has several advantages for lab experiments, including its easy synthesis, low toxicity, and high stability. However, N-benzylthiadiazole-5-carboxamide also has some limitations, including its poor solubility in water and its tendency to form aggregates in solution. These limitations can make it difficult to study the biological activity of N-benzylthiadiazole-5-carboxamide in vivo.

Future Directions

There are several future directions for the study of N-benzylthiadiazole-5-carboxamide. One direction is the development of novel N-benzylthiadiazole-5-carboxamide derivatives with improved solubility and biological activity. Another direction is the investigation of the potential use of N-benzylthiadiazole-5-carboxamide as a plant growth regulator and as a precursor for the synthesis of novel materials. Finally, further studies are needed to fully understand the mechanism of action of N-benzylthiadiazole-5-carboxamide and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, N-benzylthiadiazole-5-carboxamide is a promising compound with potential applications in various fields of research. N-benzylthiadiazole-5-carboxamide has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for the development of novel drugs. Further studies are needed to fully understand the mechanism of action of N-benzylthiadiazole-5-carboxamide and its potential applications in the treatment of various diseases.

Synthesis Methods

N-benzylthiadiazole-5-carboxamide can be synthesized using various methods, including the reaction of 2-aminobenzyl thiocyanate with benzyl isocyanate. The reaction takes place in the presence of a catalyst such as triethylamine, and the product is purified using column chromatography. Another method involves the reaction of 2-aminobenzyl thiocyanate with benzyl chloroformate in the presence of a base such as pyridine. The product is purified using recrystallization.

Scientific Research Applications

N-benzylthiadiazole-5-carboxamide has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N-benzylthiadiazole-5-carboxamide has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. N-benzylthiadiazole-5-carboxamide has also been studied for its potential use as a plant growth regulator and as a precursor for the synthesis of novel materials.

properties

IUPAC Name

N-benzylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c14-10(9-7-12-13-15-9)11-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADKJXPUJTZHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzylthiadiazole-5-carboxamide

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